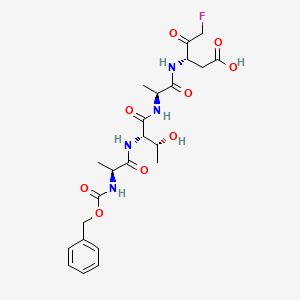
Cbz-Ala-Thr-Ala-Asp-CH2F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Ala-Thr-Ala-Asp-CH2F is a synthetic peptide compound. The “Cbz” stands for benzyloxycarbonyl, a protecting group used in peptide synthesis. This compound is composed of a sequence of amino acids: alanine (Ala), threonine (Thr), and aspartic acid (Asp), with a fluoromethyl group (CH2F) at the C-terminal end. The presence of the benzyloxycarbonyl group helps in stabilizing the peptide during synthesis and prevents unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ala-Thr-Ala-Asp-CH2F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection and coupling: The benzyloxycarbonyl group is removed, and the next amino acid, threonine, is coupled using coupling reagents like HBTU or DIC.
Repetition: The process is repeated for the remaining amino acids, alanine and aspartic acid.
Introduction of the fluoromethyl group: The C-terminal aspartic acid is modified with a fluoromethyl group using specific reagents and conditions.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Cbz-Ala-Thr-Ala-Asp-CH2F can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxylated threonine.
Reduction: Removal of the benzyloxycarbonyl group, yielding the free peptide.
Substitution: Formation of substituted derivatives at the fluoromethyl group.
科学研究应用
Cbz-Ala-Thr-Ala-Asp-CH2F has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of Cbz-Ala-Thr-Ala-Asp-CH2F involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group helps in stabilizing the peptide, allowing it to bind effectively to its target. The fluoromethyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in the target protein.
相似化合物的比较
Similar Compounds
Cbz-Ala-Ala-Asp-CH2F: Similar structure but lacks the threonine residue.
Cbz-Val-Ala-Asp-CH2F: Contains valine instead of alanine.
Uniqueness
Cbz-Ala-Thr-Ala-Asp-CH2F is unique due to the presence of threonine, which introduces a hydroxyl group that can participate in additional hydrogen bonding and interactions. This can enhance the compound’s binding affinity and specificity for certain targets .
属性
分子式 |
C23H31FN4O9 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1 |
InChI 键 |
QHPHTNWPUYXGKU-MABMQTIPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |
规范 SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)











![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)

